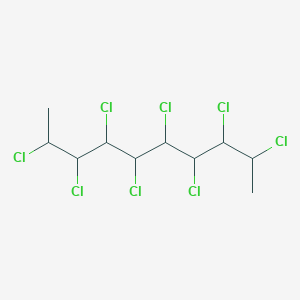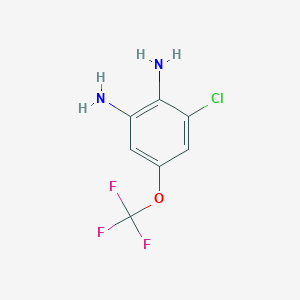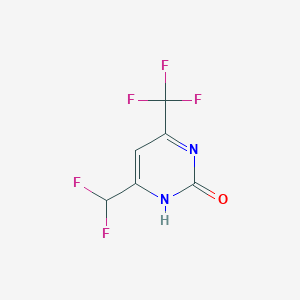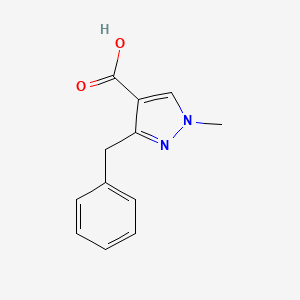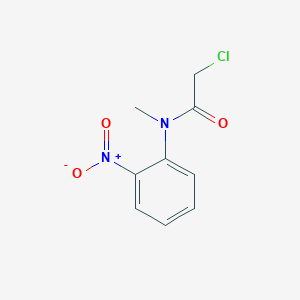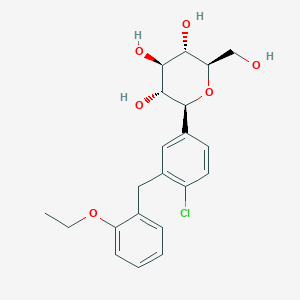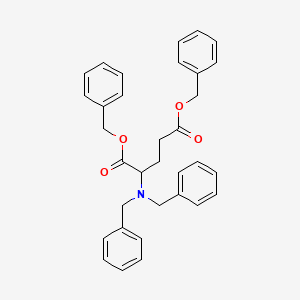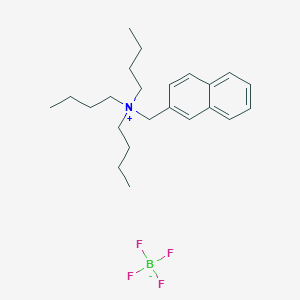![molecular formula C38H42N4O4S B13431220 7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one](/img/structure/B13431220.png)
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one” is a complex organic molecule that features multiple functional groups, including quinoline, benzothiophene, and piperazine moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one” likely involves multiple steps, including the formation of the quinoline and benzothiophene rings, followed by the introduction of the piperazine and butoxy groups. Typical reaction conditions might include:
Formation of Quinoline Ring: Cyclization reactions involving aniline derivatives and carbonyl compounds.
Formation of Benzothiophene Ring: Sulfur insertion into aromatic systems.
Piperazine Introduction: Nucleophilic substitution reactions.
Butoxy Group Addition: Etherification reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Hydrogenation of double bonds or reduction of carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Aplicaciones Científicas De Investigación
The compound “7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one” could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or catalysts.
Mecanismo De Acción
The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Receptors: Modulating receptor activity.
Enzyme Inhibition: Blocking enzyme activity.
Signal Transduction: Affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures.
Benzothiophene Derivatives: Compounds with benzothiophene moieties.
Piperazine Derivatives: Compounds with piperazine rings.
Uniqueness
The uniqueness of “7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one” lies in its combination of multiple functional groups, which may confer unique biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C38H42N4O4S |
|---|---|
Peso molecular |
650.8 g/mol |
Nombre IUPAC |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one |
InChI |
InChI=1S/C38H42N4O4S/c43-37-14-10-28-8-12-30(26-33(28)39-37)45-24-4-2-18-42-35-27-31(13-9-29(35)11-15-38(42)44)46-23-3-1-17-40-19-21-41(22-20-40)34-6-5-7-36-32(34)16-25-47-36/h5-9,11-13,15-16,25-27H,1-4,10,14,17-24H2,(H,39,43) |
Clave InChI |
HIVHQLBRMJXMKH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3C(=O)C=CC4=C3C=C(C=C4)OCCCCN5CCN(CC5)C6=C7C=CSC7=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



